molecular formula C18H26N2O2 B4891373 1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol

1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B4891373
M. Wt: 302.4 g/mol
InChI Key: LXEPHADHRTZNCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol, also known as BDP, is a chemical compound that has gained significant attention in scientific research. It is a pyrazoline derivative that has shown promise in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects
1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to have various biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which can help protect cells from oxidative stress. 1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol has also been shown to inhibit the production of pro-inflammatory cytokines, which can help reduce inflammation. In addition, 1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol has several advantages for lab experiments. It is readily available and relatively easy to synthesize. It is also stable and can be stored for long periods. However, 1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol has some limitations for lab experiments. It is not water-soluble, which can make it difficult to work with in aqueous solutions. In addition, 1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol has not been extensively studied in vivo, which limits its potential applications.

Future Directions

For the study of 1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol include the development of 1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol derivatives with improved pharmacological properties, the study of 1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol in vivo, and the study of 1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol in combination with other drugs or therapies.

Synthesis Methods

The synthesis of 1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with benzoyl chloride to yield 1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol. This synthesis method has been optimized to achieve high yields and purity of 1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol.

Scientific Research Applications

1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol has shown potential in various scientific research areas. One of the most promising applications of 1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol is in medicinal chemistry, where it has been studied as a potential drug candidate for various diseases. 1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to exhibit anticancer, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(3,5-ditert-butyl-5-hydroxy-4H-pyrazol-1-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-16(2,3)14-12-18(22,17(4,5)6)20(19-14)15(21)13-10-8-7-9-11-13/h7-11,22H,12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEPHADHRTZNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(C1)(C(C)(C)C)O)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Di-tert-butyl-5-hydroxy-4,5-dihydro-pyrazol-1-yl)-phenyl-methanone

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